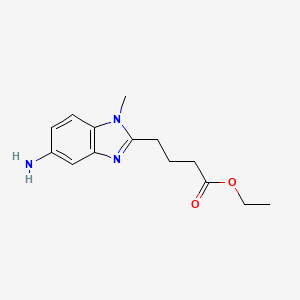

1-メチル-5-アミノ-1H-ベンゾイミダゾール-2-ブタン酸エチルエステル

説明

One of the SEROTONIN UPTAKE INHIBITORS formerly used for depression but was withdrawn worldwide in September 1983 because of the risk of GUILLAIN-BARRE SYNDROME associated with its use. (From Martindale, The Extra Pharmacopoeia, 29th ed, p385)

科学的研究の応用

ベンダムスチン合成の中間体

この化合物は、ベンダムスチンの合成における中間体として知られています , ガン治療薬として使用される薬剤です。 ベンダムスチンは化学療法で使用される抗がん剤です .

研究用

この化合物は、研究機関で頻繁に使用されています . 特定の研究用途は大きく異なる場合がありますが、この化合物は、新しい化学反応やプロセスの開発と試験において役割を果たしていることは明らかです .

複素環式ビルディングブロック

この化合物は、複素環式ビルディングブロックのクラス、特に芳香族複素環に属しています . これらのタイプの化合物は、日常生活で用いられるさまざまな機能性分子における主要な構成要素です .

イミダゾールの合成

この化合物はイミダゾール類に属し、置換イミダゾールの位置選択的合成における最近の進歩は、その重要性を浮き彫りにしています

作用機序

Target of Action

The primary targets of the compound “1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester” are currently unknown. The compound is a bendamustine intermediate , suggesting it may have similar targets to bendamustine, which is known to interact with DNA and RNA synthesis processes .

Mode of Action

As an intermediate of bendamustine, it may share similar mechanisms, such as alkylating dna and rna, leading to dna strand breaks and apoptosis .

Biochemical Pathways

Given its structural similarity to bendamustine, it may affect pathways related to dna replication and rna transcription .

Pharmacokinetics

Some properties can be inferred from its chemical structure :

- Absorption : The compound is likely absorbed in the gastrointestinal tract due to its small molecular weight (261.32 g/mol) .

- Distribution : The compound may distribute widely in the body due to its lipophilic nature .

- Metabolism : The compound is likely metabolized in the liver, although the specific enzymes involved are not known .

- Excretion : The compound is likely excreted in the urine and feces .

Result of Action

As an intermediate of bendamustine, it may induce dna damage and trigger apoptosis .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy may also be influenced by the pH of the environment, as well as the presence of other substances that could interact with the compound .

生物活性

1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester (commonly referred to as S26948) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is recognized as an intermediate in the synthesis of bendamustine, a chemotherapeutic agent. The focus of this article is to elucidate the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C14H19N3O2

- Molecular Weight : 261.33 g/mol

- CAS Number : 3543-73-5

As an intermediate of bendamustine, 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester is believed to exert its biological effects through several mechanisms:

- Alkylation of DNA and RNA : Similar to bendamustine, it may alkylate nucleic acids, leading to DNA strand breaks and subsequent apoptosis in cancer cells.

- Biochemical Pathways : It likely influences pathways related to DNA replication and RNA transcription due to its structural similarities with other benzimidazole derivatives.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antidiabetic Properties

Recent studies have indicated that S26948 functions as a selective PPARγ agonist with an EC50 of 8.83 nM. This activity promotes normal adipocyte differentiation and exhibits lipid-lowering effects. In vivo studies have shown that it reduces atherosclerosis in E2-KI mice and improves hepatic insulin sensitivity in intralipid-infusion (IL) rats .

Antimicrobial Activity

Benzimidazole derivatives, including S26948, have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class demonstrate significant antibacterial effects against various pathogens. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have highlighted the pharmacological potential of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester:

- Antidiabetic Efficacy :

- Antimicrobial Screening :

Pharmacokinetics

Although specific pharmacokinetic data for S26948 is limited, general properties can be inferred:

- Absorption : Likely absorbed via the gastrointestinal tract due to its low molecular weight.

- Distribution : Expected to have widespread distribution owing to its lipophilic nature.

- Metabolism : Predominantly metabolized in the liver.

- Excretion : Primarily excreted through urine and feces.

特性

IUPAC Name |

ethyl 4-(5-amino-1-methylbenzimidazol-2-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMGOLYNZBZPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652641 | |

| Record name | Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3543-73-5 | |

| Record name | Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。